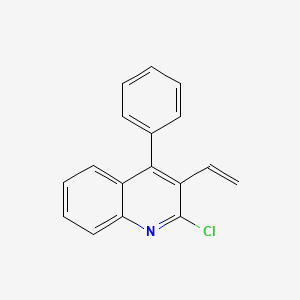

Quinoline, 2-chloro-3-ethenyl-4-phenyl-

Description

Significance of the Quinoline (B57606) Core Structure in Heterocyclic Chemistry

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. bohrium.comnih.gov This designation stems from its presence in a multitude of natural products, particularly alkaloids, and synthetic molecules with diverse and potent pharmacological activities. nih.govnih.govwikipedia.org The quinoline framework is a key component in drugs with applications ranging from antimalarial agents like quinine (B1679958) and chloroquine (B1663885) to antibacterial compounds such as fluoroquinolones, and even anticancer therapies like camptothecin. nih.govrsc.org

The significance of the quinoline core lies in its unique electronic properties and its ability to be readily functionalized at various positions. nih.gov The nitrogen atom in the ring system can act as a hydrogen bond acceptor, which is crucial for binding to biological targets. Furthermore, the fused aromatic system allows for π-π stacking interactions, another important factor in molecular recognition processes. Researchers have extensively explored the synthesis of quinoline derivatives to modulate their biological effects, leading to a wide array of compounds with activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govorientjchem.orgresearchgate.net This broad spectrum of activity underscores the importance of the quinoline ring system as a foundational element in the design and discovery of new therapeutic agents. nih.govresearchgate.net

Rationale for Investigating the 2-Chloro-3-ethenyl-4-phenyl Substitution Pattern

The 2-Chloro Substituent: The chlorine atom at the C2 position of the quinoline ring is a particularly valuable functional group. It activates this position for nucleophilic substitution reactions, making it a versatile synthetic handle. researchgate.netmdpi.com This allows for the introduction of a wide variety of other functional groups, such as amines, alcohols, and thiols, enabling the creation of a library of new derivatives from a single precursor. nih.govrsc.org The reactivity of 2-chloroquinolines is well-documented and provides a reliable pathway for molecular elaboration. researchgate.netbenthamdirect.com

The 3-Ethenyl (Vinyl) Substituent: The vinyl group at the C3 position introduces a site of unsaturation that can participate in a range of chemical transformations. wikipedia.org It can undergo polymerization to form novel vinyl polymers, or it can be a substrate for various addition reactions. wikipedia.orgnih.gov In the context of medicinal chemistry, vinyl groups can act as Michael acceptors or participate in covalent bonding with biological targets. The synthesis of vinylquinolines has attracted significant attention due to their potential as precursors for more complex molecules and their inherent biological activities. nih.govquimicaorganica.org

The 4-Phenyl Substituent: The presence of a phenyl group at the C4 position significantly influences the steric and electronic properties of the quinoline core. This bulky group can affect the conformation of the molecule and its ability to bind to target sites. Phenyl-substituted quinolines are found in various compounds with demonstrated biological efficacy, including potential anticancer and antimalarial agents. mdpi.comnih.gov The synthesis of 4-phenylquinolines is an active area of research, with various methods developed to introduce this key structural motif. mdpi.com

The combination of these three substituents on a single quinoline scaffold results in a molecule with multiple points for chemical modification and a high potential for exhibiting interesting biological properties.

Scope and Objectives of Research on 2-Chloro-3-ethenyl-4-phenylquinoline

Given the chemical features of 2-chloro-3-ethenyl-4-phenylquinoline, research on this compound would likely encompass several key objectives. The primary scope would be to explore its synthetic accessibility, reactivity, and potential as a scaffold for new functional molecules.

Key Research Objectives would include:

Development of Efficient Synthetic Routes: A primary goal would be to establish a reliable and high-yielding synthesis for 2-chloro-3-ethenyl-4-phenylquinoline. This could involve multi-step sequences starting from simpler anilines and carbonyl compounds, potentially utilizing modern synthetic methods like microwave-assisted synthesis. figshare.comrsc.orgnih.gov

Exploration of Reactivity: A thorough investigation of the compound's reactivity would be crucial. This would involve studying nucleophilic substitution reactions at the C2-chloro position to create new derivatives. Additionally, the reactions of the C3-vinyl group, such as addition reactions or cross-coupling, would be explored to further expand the molecular diversity.

Investigation of Physicochemical Properties: Characterization of the compound's fundamental properties, including its spectroscopic data (NMR, IR, MS) and physical properties, would be essential for any future applications. nih.govias.ac.inresearchgate.net

Screening for Biological Activity: A significant objective would be to evaluate the potential of 2-chloro-3-ethenyl-4-phenylquinoline and its derivatives as therapeutic agents. Based on the known activities of related quinolines, screening for anticancer, antimicrobial, anti-inflammatory, and antimalarial properties would be a logical starting point. nih.govnih.gov

The research on this specific quinoline derivative holds the promise of uncovering new chemical transformations and potentially identifying novel lead compounds for drug discovery.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59280-82-9 |

|---|---|

Molecular Formula |

C17H12ClN |

Molecular Weight |

265.7 g/mol |

IUPAC Name |

2-chloro-3-ethenyl-4-phenylquinoline |

InChI |

InChI=1S/C17H12ClN/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)19-17(13)18/h2-11H,1H2 |

InChI Key |

OIWFBIWYVATHMB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Ethenyl 4 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data for 2-chloro-3-ethenyl-4-phenylquinoline has been found in the searched resources. A proper analysis would typically involve the assignment of chemical shifts (δ) and coupling constants (J) for the protons of the ethenyl group, the phenyl group, and the quinoline (B57606) core, providing insights into the electronic environment and connectivity of the atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR spectral data for 2-chloro-3-ethenyl-4-phenylquinoline is not available in the public domain. Such data would be crucial for identifying the chemical shifts of all carbon atoms in the molecule, including the distinct signals for the quinoline ring, the phenyl substituent, and the ethenyl group.

Advanced NMR Techniques (e.g., ¹⁵N NMR)

There is no available information regarding the ¹⁵N NMR spectroscopy of 2-chloro-3-ethenyl-4-phenylquinoline. This technique would offer valuable information about the electronic environment of the nitrogen atom within the quinoline ring system.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR spectrum for 2-chloro-3-ethenyl-4-phenylquinoline could be located. An FT-IR analysis would typically reveal characteristic absorption bands corresponding to the vibrational modes of its functional groups, such as C-Cl, C=C (alkene and aromatic), and C-H bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. High-resolution mass spectrometry and atmospheric pressure chemical ionization mass spectrometry are particularly powerful techniques for the characterization of quinoline derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For 2-chloro-3-ethenyl-4-phenylquinoline, HRMS analysis is crucial for confirming its chemical formula, C₁₇H₁₂ClN. In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion peak would be measured with high precision. For instance, HRMS data for similar 2-phenylquinoline-4-carboxylic acid derivatives have been reported, confirming their elemental compositions with high accuracy. frontiersin.org This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted HRMS Data for 2-Chloro-3-ethenyl-4-phenylquinoline Adducts

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 266.0731 |

| [M+Na]⁺ | 288.0550 |

| [M+K]⁺ | 304.0289 |

Note: These are theoretical values. Experimental data would be required for confirmation.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides valuable information about the electronic structure and extent of conjugation within a molecule. The phenyl and ethenyl substituents on the quinoline core are expected to significantly influence its electronic properties.

The UV-Vis absorption spectrum of 2-chloro-3-ethenyl-4-phenylquinoline is anticipated to exhibit characteristic bands arising from π-π* and n-π* electronic transitions within the conjugated system. Studies on similarly structured quinoline derivatives have shown absorption bands in the range of 230-320 nm, which are attributed to π-π* transitions. scielo.br Additionally, lower intensity n-π* transitions are often observed as a shoulder at longer wavelengths, typically in the 320-450 nm range. scielo.br The position and intensity of these bands are sensitive to the solvent polarity. For related 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, two main absorption bands were observed in the ultraviolet region, one of low intensity between 320 and 335 nm and a second, high-absorptivity band between 275 and 283 nm. scielo.br

Table 2: Expected UV-Vis Absorption Maxima for 2-Chloro-3-ethenyl-4-phenylquinoline

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π-π* | 250 - 320 |

| n-π* | 320 - 400 |

Note: These are estimated ranges based on analogous compounds. Experimental data would be required for confirmation.

Many quinoline derivatives are known to be fluorescent, and the introduction of substituents can modulate their emission properties. scielo.br The fluorescence of these compounds typically arises from the relaxation of an excited singlet state to the ground state. The emission wavelength and quantum yield are dependent on the molecular structure and the solvent environment. For instance, protonation of the quinoline nitrogen has been shown to enhance fluorescence intensity significantly. nih.gov The extended conjugation provided by the phenyl and ethenyl groups in 2-chloro-3-ethenyl-4-phenylquinoline suggests that it is likely to exhibit fluorescence, with an expected emission maximum in the blue to green region of the spectrum.

Table 3: General Fluorescence Properties of Substituted Quinolines

| Property | General Observation |

|---|---|

| Emission Wavelength | Typically in the range of 400-550 nm |

| Stokes Shift | Varies with substitution and solvent polarity |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 2-chloro-3-ethenyl-4-phenylquinoline has not been reported, analysis of closely related structures, such as methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate and other substituted 2-chloro-4-phenylquinolines, allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Related Phenylquinoline Derivative (Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 10.828(5) | nih.gov |

| b (Å) | 7.535(4) | nih.gov |

| c (Å) | 18.829(5) | nih.gov |

| β (°) | 94.369(5) | nih.gov |

| V (ų) | 1531.8(12) | nih.gov |

| Z | 4 | nih.gov |

| Phenyl-Quinoline Dihedral Angle (°) | 57.5(1) | nih.gov |

Note: This data is for a structurally similar compound and serves as a predictive model.

Computational and Theoretical Investigations of 2 Chloro 3 Ethenyl 4 Phenylquinoline

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the properties of quinoline (B57606) derivatives. researchgate.netnih.gov By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately model the behavior of these complex molecules. nih.govresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For quinoline derivatives, DFT calculations are used to find the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. nanobioletters.com For instance, in a study of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, a compound structurally similar to 2-chloro-3-ethenyl-4-phenylquinoline, the optimized geometric parameters were calculated and showed good agreement with experimental data. researchgate.net

Conformational analysis is also crucial, especially for molecules with rotatable bonds, such as the ethenyl group in the target molecule or the aldehyde group in 2-chloro-7-methylquinoline-3-carbaldehyde. By scanning the potential energy surface through the rotation of specific dihedral angles, the most stable conformers can be identified. For example, a study on the carbaldehyde derivative identified two stable conformers, trans and cis, with the trans conformer being more stable by 13.41 kJ mol⁻¹. dergipark.org.tr This type of analysis is directly applicable to understanding the preferred orientation of the ethenyl group in 2-chloro-3-ethenyl-4-phenylquinoline.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C=C (ethenyl) | ~1.34 Å (expected) | |

| C-N (quinoline) | ~1.38 Å | |

| Bond Angle | C-C-Cl | ~120° |

| C-C=C (ethenyl) | ~122° | |

| Dihedral Angle | Phenyl-Quinoline | Variable |

This interactive table is based on typical values found in computational studies of similar quinoline structures.

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be correlated with experimental spectral peaks. For 2-chloroquinoline-3-carboxaldehyde, a detailed vibrational assignment was performed using the B3LYP/6–311++G(d,p) basis set, and the results showed excellent agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor. nih.govresearchgate.net

The analysis often involves Potential Energy Distribution (PED) to quantify the contribution of individual internal coordinates to each normal mode, ensuring an accurate assignment of the vibrational bands. scielo.br For example, C-H stretching vibrations in aromatic rings are typically observed in the 3100-3000 cm⁻¹ region, while C=O stretching in related aldehyde derivatives appears around 1717 cm⁻¹. researchgate.netnanobioletters.com Similar assignments can be inferred for the C=C stretching of the ethenyl group in the target molecule.

Table 2: Calculated vs. Experimental Vibrational Frequencies for 2-chloroquinoline-3-carboxaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H Stretch (Aromatic) | 3078 | 3080 | ν(C-H) |

| C=O Stretch | 1717 | 1715 | ν(C=O) |

| C=N Stretch (Quinoline) | 1570 | 1575 | ν(C=N) |

| C-Cl Stretch | 750 | 752 | ν(C-Cl) |

This table is based on data for 2-chloroquinoline-3-carboxaldehyde and serves as an illustrative example. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. dergipark.org.trgrowingscience.com This analysis helps in understanding the electronic structure and the nature of the orbitals involved in these transitions.

For quinoline derivatives, TD-DFT calculations can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. dergipark.org.tr In a study of 2-chloro-7-methylquinoline-3-carbaldehyde, the electronic transitions were calculated, and the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) was identified. dergipark.org.tr The results indicated that the main absorption bands are typically due to π→π* transitions within the aromatic system.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. growingscience.com The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. growingscience.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

The HOMO energy is related to the ionization potential and represents the electron-donating ability of a molecule. ijcce.ac.ir In computational studies of quinoline derivatives, the HOMO is often found to be distributed over the electron-rich regions of the molecule, such as the phenyl and quinoline rings. dergipark.org.trresearchgate.net For 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO orbital is primarily localized on the quinoline and benzene (B151609) rings, indicating that these are the likely sites for electrophilic attack. dergipark.org.tr

The LUMO energy is related to the electron affinity and indicates the ability of a molecule to accept electrons. ijcce.ac.ir The distribution of the LUMO provides insight into the sites susceptible to nucleophilic attack. For many quinoline derivatives, the LUMO is delocalized over the entire molecule, including the electron-withdrawing substituents. dergipark.org.trresearchgate.net The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be around 3.75 eV for the more stable trans conformer. dergipark.org.tr

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Quinoline Derivative

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.5 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -2.0 to -2.5 |

| HOMO-LUMO Energy Gap | E_gap | ~4.0 |

This interactive table presents typical energy values for related quinoline compounds based on DFT calculations. dergipark.org.tr

Despite a comprehensive search for scientific literature, no specific computational and theoretical investigations on the chemical compound "Quinoline, 2-chloro-3-ethenyl-4-phenyl-" were found. Consequently, the generation of an article with the requested detailed sections on its Molecular Electrostatic Potential (MEP) Surface Analysis, Thermochemical Parameters and Stability Studies, and Reaction Mechanism Studies is not possible at this time.

The search yielded information on related but structurally distinct quinoline derivatives. For instance, studies were found on the thermodynamic properties of 2-methylquinoline, 2-chloroquinoline (B121035), and 2-phenylquinoline, as well as computational analyses of 2-chloroquinoline-3-carboxaldehyde. However, these findings are not directly applicable to the specific molecular structure of 2-chloro-3-ethenyl-4-phenylquinoline.

Therefore, without any available research data for the target compound, the content for the specified sections cannot be created.

Reactivity and Derivatization Pathways of 2 Chloro 3 Ethenyl 4 Phenylquinoline

Reactions at the 2-Chloro Position

The chlorine atom at the C2 position of the quinoline (B57606) ring is susceptible to displacement by various reagents, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of the 2-chloro position in quinoline derivatives. researchgate.netlibretexts.org This process involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion to yield the substituted product. researchgate.netyoutube.com The reactivity of the 2-chloro position is enhanced by the electron-withdrawing effect of the quinoline nitrogen atom.

A variety of nucleophiles can be employed in these reactions, leading to a wide array of 2-substituted quinoline derivatives. mdpi.com For instance, reactions with amines, alkoxides, and thiolates can introduce new functional groups at this position. The reaction conditions for these substitutions can vary depending on the nucleophilicity of the attacking species and the presence of other substituents on the quinoline ring. In some cases, acid or base catalysis may be employed to facilitate the reaction. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the 2-Chloro Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline (B41778) | 2-Anilino-3-ethenyl-4-phenylquinoline |

| Alkoxide | Sodium Methoxide | 2-Methoxy-3-ethenyl-4-phenylquinoline |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-3-ethenyl-4-phenylquinoline |

This table presents illustrative examples of potential reactions based on the general reactivity of 2-chloroquinolines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-chloro-3-ethenyl-4-phenylquinoline scaffold is an excellent substrate for such transformations, allowing for the introduction of a wide range of substituents at the C2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloroquinoline (B121035) derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com This method is highly versatile for the formation of C-C bonds and is widely used to introduce aryl, heteroaryl, or vinyl groups. libretexts.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of 2-chloro-3-ethenyl-4-phenylquinoline, this reaction would introduce an alkynyl substituent at the C2 position, providing a gateway to further functionalization. libretexts.orgrsc.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce a substituted vinyl group at the 2-position of the quinoline ring. libretexts.orgyoutube.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

This table provides a general overview of the key components for each cross-coupling reaction.

Reactions at the 3-Ethenyl Moiety

The vinyl group at the C3 position offers another site for chemical modification, primarily through addition and cycloaddition reactions.

Addition Reactions to the Vinyl Group

The double bond of the ethenyl group is susceptible to various addition reactions. nih.gov Electrophilic addition, for instance, can occur with reagents like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr), leading to the formation of di- or monohaloethyl derivatives, respectively. These reactions typically proceed through a carbocationic intermediate. The regioselectivity of the addition of unsymmetrical reagents is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile to form a six-membered ring. organic-chemistry.org The reactivity of the vinylquinoline as a dienophile is influenced by the electronic nature of the quinoline ring. Electron-withdrawing groups on the dienophile generally accelerate the reaction. chemistrysteps.com Lewis acid catalysis can also be employed to enhance the reactivity of vinylazaarenes in Diels-Alder reactions. nih.gov

Olefination Transformations (e.g., Horner–Wadsworth–Emmons)

While the ethenyl group itself is a product of an olefination reaction, its precursor, a 3-formylquinoline derivative, can undergo olefination transformations like the Horner–Wadsworth–Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com The HWE reaction utilizes a stabilized phosphonate (B1237965) carbanion to react with an aldehyde or ketone, producing an alkene with a high degree of stereoselectivity, typically favoring the (E)-isomer. nrochemistry.comorganic-chemistry.org This reaction is a powerful method for the synthesis of various substituted alkenes and has been widely applied in the synthesis of natural products. thieme-connect.com

Oxidative and Reductive Transformations of the Quinoline Core

The reactivity of 2-chloro-3-ethenyl-4-phenylquinoline towards oxidative and reductive conditions is dictated by the interplay of its constituent functional groups: the chlorinated pyridine (B92270) ring, the electron-rich benzene (B151609) ring, the reactive ethenyl (vinyl) group, and the phenyl substituent. While specific studies on this exact molecule are not extensively documented, its transformations can be inferred from the known reactivity of related quinoline derivatives and substituted alkenes.

Oxidative Transformations

The presence of the ethenyl group at the 3-position and the electron-rich quinoline nucleus provides sites susceptible to oxidation. The outcomes of such reactions are highly dependent on the nature of the oxidizing agent and the reaction conditions.

Potential oxidative pathways include:

Epoxidation of the Ethenyl Group: The double bond of the ethenyl substituent can be expected to undergo epoxidation upon treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This would yield the corresponding oxirane, a versatile intermediate for further functionalization.

Oxidative Cleavage: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) under vigorous conditions or ozonolysis followed by an oxidative workup, could lead to the cleavage of the ethenyl double bond. This would likely result in the formation of a 2-chloro-4-phenylquinoline-3-carbaldehyde.

Oxidation of the Quinoline Ring: The quinoline ring itself can be susceptible to oxidation, particularly under harsh conditions. However, the presence of the deactivating chloro substituent on the pyridine part of the ring may render it more resistant to oxidation compared to the benzene ring. Selective oxidation of the benzene ring is challenging but could potentially lead to hydroxylated or quinone-type structures.

Interactive Data Table: Potential Oxidative Transformations

| Reaction Type | Reagent/Conditions | Potential Product |

| Epoxidation | m-CPBA | 2-chloro-4-phenyl-3-(oxiran-2-yl)quinoline |

| Oxidative Cleavage | 1. O3; 2. H2O2 | 2-chloro-4-phenylquinoline-3-carbaldehyde |

| Oxidative Cleavage | Hot, conc. KMnO4 | 2-chloro-4-phenylquinoline-3-carboxylic acid |

Reductive Transformations

The reductive chemistry of 2-chloro-3-ethenyl-4-phenylquinoline is characterized by the potential for selective reduction of the chloro substituent, the ethenyl group, and the heterocyclic quinoline core.

Key reductive pathways are anticipated to be:

Dechlorination: The chloro group at the 2-position is susceptible to hydrogenolysis. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common method for the reductive removal of aryl chlorides. This would yield 3-ethenyl-4-phenylquinoline.

Reduction of the Ethenyl Group: The ethenyl group can be selectively hydrogenated to an ethyl group under catalytic hydrogenation conditions, typically using catalysts like Pd/C or platinum oxide (PtO2). The specific conditions would determine whether dechlorination occurs concurrently.

Reduction of the Quinoline Ring: The quinoline ring can be reduced to a tetrahydroquinoline derivative. This is often achieved using reducing agents like sodium borohydride (B1222165) in the presence of an acid or through catalytic hydrogenation under more forcing conditions. The substitution pattern on the quinoline ring will influence the regioselectivity of the reduction. For instance, reduction with iodine and a hydroborane has been shown to be effective for quinolines. rsc.org

Interactive Data Table: Potential Reductive Transformations

| Reaction Type | Reagent/Conditions | Potential Product |

| Dechlorination | H2, Pd/C, base | 3-ethenyl-4-phenylquinoline |

| Ethenyl Reduction | H2, Pd/C | 2-chloro-3-ethyl-4-phenylquinoline |

| Ring Reduction | NaBH4, acid or H2, PtO2 | 2-chloro-3-ethenyl-4-phenyl-1,2,3,4-tetrahydroquinoline |

| Full Reduction | H2, Raney Ni, high pressure/temp | 3-ethyl-4-phenyl-decahydroquinoline |

Rearrangement Reactions and Isomerization Studies

The structural framework of 2-chloro-3-ethenyl-4-phenylquinoline presents possibilities for skeletal rearrangements and isomerization, primarily influenced by the presence of the quinoline core, the phenyl substituent, and the ethenyl group.

Rearrangement Reactions

While specific rearrangement studies on this compound are not prominent, analogous transformations in related quinoline systems suggest potential pathways.

Acid-Catalyzed Rearrangements: In the presence of strong acids, quinoline derivatives can undergo skeletal rearrangements. For instance, acid-catalyzed isomerisation of certain tetrahydroquinolines can lead to the formation of 4-aminoindane derivatives. rsc.org Although the subject molecule is aromatic, under forcing acidic conditions, protonation could initiate rearrangements involving the phenyl group, potentially leading to isomeric phenyl-substituted quinolines. The Wagner-Meerwein rearrangement is a classic example of a carbocation-mediated skeletal rearrangement that could be conceptually analogous if a carbocation were generated adjacent to the quinoline ring system.

Photochemical Rearrangements: Photochemical conditions can induce rearrangements in aromatic and heterocyclic systems. The di-π-methane rearrangement is a known photochemical reaction for compounds with two interacting π-systems, although its applicability here would require specific electronic excitation.

Isomerization Studies

Isomerization in 2-chloro-3-ethenyl-4-phenylquinoline would primarily concern the ethenyl substituent.

Geometric Isomerization: The ethenyl group (-CH=CH2) itself does not have geometric (cis/trans or E/Z) isomers. However, if the ethenyl group were to be part of a larger, substituted conjugated system, photochemical or thermal energy could induce isomerization around the double bond. For example, stilbene (B7821643) and azobenzene (B91143) are classic examples of molecules that undergo photoisomerization. wikipedia.org

Positional Isomerization of the Double Bond: Under certain catalytic conditions, typically involving transition metals, the double bond of the ethenyl group could potentially migrate to form an ethylidene substituent, although this is generally less favored for terminal alkenes unless there is a thermodynamic driving force.

Interactive Data Table: Potential Rearrangement and Isomerization Pathways

| Reaction Type | Reagent/Conditions | Potential Outcome/Product |

| Acid-Catalyzed Rearrangement | Strong acid, heat | Isomeric phenyl-substituted quinolines |

| Photochemical Isomerization | UV light | Potential for excited-state rearrangements |

Advanced Research Applications of 2 Chloro 3 Ethenyl 4 Phenylquinoline Derivatives

Role in Material Science and Optoelectronic Systems

The inherent photophysical properties of the quinoline (B57606) ring system, characterized by its aromaticity and electron-delocalized nature, make it an attractive candidate for applications in material science and optoelectronics. While research specifically detailing the use of 2-chloro-3-ethenyl-4-phenylquinoline in these areas is emerging, the potential applications can be inferred from the well-established roles of similar heterocyclic compounds.

Organic Light-Emitting Diodes (OLEDs) that utilize phosphorescent emitters can achieve near-perfect internal quantum efficiency. The performance of these devices is heavily reliant on the design of the phosphorescent complexes, which typically consist of a heavy metal ion, such as iridium(III) or platinum(II), coordinated to organic ligands. The ligands play a crucial role in tuning the photophysical properties of the complex, including its emission color, quantum yield, and stability.

Quinoline derivatives are frequently employed as ligands in such complexes due to their excellent coordination ability with metal ions and their favorable electronic properties. The 2-chloro-3-ethenyl-4-phenylquinoline scaffold is a promising candidate for this application for several reasons:

Coordination Site: The nitrogen atom of the quinoline ring provides a strong coordination site for the metal center.

Extended Conjugation: The phenyl and ethenyl substituents extend the π-conjugation of the quinoline core, which can be used to modulate the energy levels of the resulting metal complex and, consequently, its emission wavelength.

Functionalization: The chloro group at the C2 position serves as a reactive handle for further functionalization, allowing for the attachment of other chemical moieties to fine-tune the electronic properties or to improve the processability and stability of the final OLED device.

Luminescent transition metal and lanthanoid complexes are attractive alternatives to conventional organic fluorophores. unimelb.edu.au Phosphorescent complexes of metals like Iridium(III), Rhenium(I), and Ruthenium(II) show significant potential as luminescent probes due to strong spin-orbit coupling induced by the heavy metal atom, which facilitates efficient intersystem crossing to the triplet state. unimelb.edu.au

| Metal Center | Common Ligand Types | Potential Role of 2-Chloro-3-ethenyl-4-phenylquinoline |

| Iridium(III) | Phenylpyridines, Phenylquinolines | As a cyclometalating ligand, tuning emission color. |

| Platinum(II) | Tetradentate Schiff bases | Component of a multidentate ligand system. |

| Europium(III) | β-diketonates, Phenanthrolines | As an ancillary ligand to enhance luminescence. researchgate.net |

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This electronic structure endows them with unique optical and electronic properties, making them suitable for a variety of applications, including chemical sensors. The introduction of specific functional groups into the polymer structure can induce a detectable response, such as a change in fluorescence or conductivity, upon interaction with a target analyte.

The 2-chloro-3-ethenyl-4-phenylquinoline unit can be incorporated into conjugated polymers through several synthetic strategies. The ethenyl group is particularly well-suited for polymerization reactions, such as those employing palladium-catalyzed cross-coupling methods. The resulting polymers would benefit from the inherent properties of the quinoline moiety:

Fluorescence: Many quinoline derivatives are fluorescent, a property that can be harnessed for the development of fluorescence-based sensors.

Analyte Interaction: The quinoline nitrogen can act as a binding site for specific analytes, leading to a change in the polymer's photophysical properties.

Tunability: The chloro and phenyl groups offer opportunities for post-polymerization modification or for the introduction of other functional groups to enhance selectivity and sensitivity towards a particular analyte.

| Polymerization Strategy | Role of 2-Chloro-3-ethenyl-4-phenylquinoline | Potential Sensor Application |

| Heck Coupling | Monomer with a reactive vinyl group. wikipedia.orgmdpi.comyoutube.comdiva-portal.org | Metal ion detection. |

| Suzuki Coupling | Monomer after conversion of the chloro group to a boronic acid/ester. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgyonedalabs.com | Anion sensing. |

| Ring-Opening Metathesis Polymerization (ROMP) | Monomer after derivatization of the vinyl group. | pH sensing. |

Use as Building Blocks in Complex Heterocyclic Synthesis

The reactivity of the chloro and ethenyl groups makes 2-chloro-3-ethenyl-4-phenylquinoline a versatile building block for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and electronic properties.

The chloro group at the C2 position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The ethenyl group at the C3 position can participate in a variety of reactions, including cycloadditions and further cross-coupling reactions. This dual reactivity allows for a stepwise or one-pot construction of intricate molecular frameworks.

| Reaction Type | Reactive Site(s) | Resulting Heterocyclic System |

| Nucleophilic Aromatic Substitution | C2-Chloro | Fused pyrazoloquinolines, triazoloquinolines. |

| Suzuki Coupling | C2-Chloro | Aryl- or heteroaryl-substituted quinolines. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgyonedalabs.com |

| Heck Reaction | C2-Chloro and/or C3-Ethenyl | Fused pyridazinoquinolines. wikipedia.orgmdpi.comyoutube.comdiva-portal.orgorganic-chemistry.org |

| Diels-Alder Reaction | C3-Ethenyl (as dienophile) | Fused cyclohexenoquinolines. nih.govlibretexts.orgmdpi.com |

| 1,3-Dipolar Cycloaddition | C3-Ethenyl (as dipolarophile) | Fused pyrroloquinolines, isoxazoloquinolines. nih.govmdpi.com |

For instance, the chloro group can be substituted with various nucleophiles to introduce new functionalities or to initiate a cyclization reaction. rsc.org Subsequently, the ethenyl group can undergo a cycloaddition reaction to build an additional ring onto the quinoline core. nih.govlibretexts.orgmdpi.com This sequential approach provides a high degree of control over the final structure.

Strategies for Diversity-Oriented Synthesis of Quinoline Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to create collections of structurally diverse small molecules, known as libraries. The goal of DOS is to efficiently explore a large area of chemical space to identify compounds with novel biological activities. The 2-chloro-3-ethenyl-4-phenylquinoline scaffold is an excellent starting point for DOS due to its multiple points of diversification.

The generation of a quinoline library from this starting material would typically involve a series of parallel reactions where different building blocks are introduced at the reactive sites.

| Diversification Point | Reaction Type | Examples of Building Blocks |

| C2 Position | Suzuki Coupling | A variety of aryl and heteroaryl boronic acids. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgyonedalabs.com |

| C2 Position | Buchwald-Hartwig Amination | A diverse set of primary and secondary amines. bohrium.com |

| C3 Position | Heck Reaction | A range of aryl and vinyl halides. wikipedia.orgmdpi.comyoutube.comdiva-portal.orgorganic-chemistry.org |

| C3 Position | Cycloaddition Reactions | Various dienes and dipoles. nih.govlibretexts.orgmdpi.comnih.govmdpi.com |

A typical DOS workflow might begin with the parallel synthesis of a set of 2-substituted quinolines via Suzuki or Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgyonedalabs.combohrium.com Each of these products could then be subjected to a second round of diversification at the ethenyl group, for example, through a series of different cycloaddition reactions. nih.govlibretexts.orgmdpi.comnih.govmdpi.com This approach allows for the exponential growth of the library's size and structural diversity from a single, versatile starting material.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

Key areas of development include:

One-Pot Multicomponent Reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule can significantly reduce the number of steps, solvent usage, and purification efforts. Future research will likely focus on developing a one-pot reaction that combines the core quinoline (B57606) synthesis (e.g., a modified Friedländer or Doebner-von Miller reaction) with the introduction of the chloro, ethenyl, and phenyl substituents.

Green Solvents and Catalysts: The use of environmentally benign solvents such as water, ethanol, or supercritical fluids is a critical aspect of sustainable synthesis. researchgate.net Research is moving towards replacing traditional toxic solvents with these greener alternatives. Furthermore, the development of reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, can minimize catalyst waste and facilitate easier product purification.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.net Applying these techniques to the synthesis of the target quinoline could lead to more efficient and sustainable production methods.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. The synthesis of "Quinoline, 2-chloro-3-ethenyl-4-phenyl-" could be adapted to a flow process, enabling on-demand production and minimizing the handling of hazardous intermediates.

| Sustainable Synthetic Approach | Potential Advantages for "Quinoline, 2-chloro-3-ethenyl-4-phenyl-" Synthesis |

| One-Pot Multicomponent Reactions | Reduced step count, less solvent waste, improved atom economy. |

| Use of Green Solvents (e.g., water, ethanol) | Lower toxicity, reduced environmental impact, improved safety. researchgate.net |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced metal leaching. |

| Microwave/Ultrasound Irradiation | Faster reaction times, higher yields, potential for solvent-free reactions. researchgate.net |

| Flow Chemistry | Enhanced safety and control, easy scalability, on-demand production. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. chemcopilot.comresearchgate.net For "Quinoline, 2-chloro-3-ethenyl-4-phenyl-", these computational tools can accelerate the design of new derivatives with desired properties and predict optimal reaction conditions, thereby reducing the need for extensive and often costly trial-and-error experimentation.

Emerging applications of AI and ML in this context include:

De Novo Design of Analogs: Generative AI models can design novel quinoline derivatives based on the "Quinoline, 2-chloro-3-ethenyl-4-phenyl-" scaffold. By training on vast datasets of known molecules and their properties, these models can propose new structures with potentially enhanced biological activity or improved material characteristics.

Reaction Outcome and Yield Prediction: Machine learning algorithms can be trained to predict the outcome and yield of chemical reactions. rjptonline.org For instance, an ML model could predict the success of a particular cross-coupling reaction to modify the phenyl group or the conditions needed for a selective transformation of the ethenyl group. This predictive capability can guide synthetic chemists in choosing the most promising reaction pathways. eurekalert.org

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose synthetic routes to "Quinoline, 2-chloro-3-ethenyl-4-phenyl-" and its derivatives. These programs analyze the target molecule and suggest a series of reactions to disconnect it into simpler, commercially available starting materials.

In Silico Property Prediction: Computational models can predict various physicochemical and biological properties of "Quinoline, 2-chloro-3-ethenyl-4-phenyl-" and its virtual analogs. This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for potential drug candidates, as well as electronic and optical properties for materials science applications.

| AI/ML Application | Impact on Research of "Quinoline, 2-chloro-3-ethenyl-4-phenyl-" |

| De Novo Design | Rapid generation of novel derivatives with tailored properties. |

| Reaction Prediction | Optimization of synthetic routes and reduction of failed experiments. rjptonline.org |

| Retrosynthesis | Identification of efficient and novel synthetic pathways. |

| In Silico Screening | Prioritization of compounds for synthesis and experimental testing. |

Exploration of New Reactivity Modes for the 2-Chloro-3-ethenyl-4-phenylquinoline Scaffold

The unique arrangement of functional groups in "Quinoline, 2-chloro-3-ethenyl-4-phenyl-" provides a rich playground for exploring novel chemical transformations. Future research will likely focus on leveraging the interplay between these groups to develop new synthetic methodologies and access novel molecular architectures.

Promising areas for exploration include:

Selective Functionalization of the Ethenyl Group: The ethenyl (vinyl) group is susceptible to a wide range of transformations. Future work could explore selective oxidations (e.g., epoxidation, dihydroxylation), reductions, or cycloaddition reactions (e.g., Diels-Alder) to introduce new functionalities at this position. The reactivity of this group can be compared to that of similar structures, such as 3-vinylchromones. researchgate.net

Cross-Coupling Reactions at the 2-Chloro Position: The chlorine atom at the C2 position is a versatile handle for introducing a variety of substituents via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the synthesis of a diverse library of 2-substituted quinolines with tunable electronic and steric properties. The reactivity of this position is well-established for other 2-chloroquinolines.

C-H Functionalization of the Phenyl Ring and Quinoline Core: Direct C-H functionalization has emerged as a powerful tool for the efficient modification of aromatic systems. Research could be directed towards the selective functionalization of the phenyl ring or even the quinoline core, bypassing the need for pre-functionalized starting materials.

Intramolecular Cyclizations: The proximity of the ethenyl group to the other substituents on the quinoline ring could be exploited to design novel intramolecular cyclization reactions. For example, a palladium-catalyzed intramolecular Heck reaction could lead to the formation of novel fused-ring systems.

Polymerization: The presence of the ethenyl group opens up the possibility of using "Quinoline, 2-chloro-3-ethenyl-4-phenyl-" as a monomer for the synthesis of novel polymers. These polymers could possess interesting optical, electronic, or biological properties due to the incorporation of the quinoline moiety.

| Reactive Site | Potential Transformation | Resulting Structure Type |

| 3-Ethenyl Group | Diels-Alder Cycloaddition | Fused Polycyclic Systems |

| 2-Chloro Position | Suzuki Coupling | 2-Aryl-3-ethenyl-4-phenylquinolines |

| Phenyl Ring | C-H Borylation | Borylated Quinoline Derivatives |

| Quinoline Core | C-H Amination | Aminated Quinoline Scaffolds |

| Ethenyl Group | Radical Polymerization | Polyquinolines |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-chloro-3-ethenyl-4-phenylquinoline derivatives?

- Methodology : A common approach involves Claisen-Schmidt condensation. For example, reacting 3-acetyl-2-methyl-4-phenylquinoline with 4-chlorobenzaldehyde in ethanol with KOH as a base at room temperature for 12 hours yields chalcone derivatives. After neutralization with acetic acid, purification via column chromatography (ethyl acetate/hexane, 1:1) and recrystallization (acetone) achieves ~72% yield .

- Challenges : Low yields may arise from incomplete condensation or side reactions. Optimizing reaction time, temperature, and stoichiometry is critical. TLC monitoring is recommended to track progress.

Q. How can the purity and structural integrity of synthesized derivatives be validated?

- Methodology :

- TLC : Monitor reaction progress using silica gel plates with UV visualization.

- NMR/IR : Confirm functional groups (e.g., ethenyl C=C stretch at ~1600 cm⁻¹ in IR) and aromatic proton environments (δ 7.0–8.5 ppm in ¹H NMR) .

- Melting Point : Sharp melting ranges (e.g., 453–455 K) indicate purity .

- Challenges : Impurities from incomplete purification may obscure spectral data. Repeated recrystallization or gradient column chromatography improves purity.

Q. What crystallographic tools are suitable for determining the molecular structure of quinoline derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). For example, π-π interactions in the title compound were identified with centroid-to-centroid distances of 3.428 Å and 3.770 Å .

- Challenges : Crystal quality is critical; poor diffraction may require optimized crystallization conditions (e.g., slow evaporation from acetone).

Advanced Research Questions

Q. How can researchers interpret variations in biological activity across quinoline derivatives?

- Case Study : In DPPH antioxidant assays, 2-chloroquinoline-3-carbaldehydes showed radical scavenging activities ranging from 84.65% to 92.96%. Electron-donating substituents (e.g., –OCH₃) enhance activity by stabilizing radical intermediates .

- Analysis : Compare substituent effects using Hammett plots or computational modeling (e.g., DFT for electron-density distribution). Contradictions may arise from assay conditions (e.g., solvent polarity, concentration).

Q. What strategies elucidate structure-activity relationships (SAR) for pharmacological applications?

- Methodology :

- Functional Group Modifications : Introduce sulfonyl, thienyl, or pyrazolyl groups to probe interactions with biological targets (e.g., antimicrobial activity via DNA intercalation) .

- Biological Assays : Test derivatives against specific targets (e.g., malaria parasite Plasmodium falciparum for antimalarial screening) .

- Data Interpretation : Correlate activity trends with structural features (e.g., planar quinoline rings enhancing DNA binding ).

Q. How do π-π interactions in crystal structures influence supramolecular assembly?

- Case Study : The title compound exhibits isolated molecules with π-π interactions between quinoline and phenyl rings (centroid distances: 3.428 Å and 3.770 Å). These interactions guide molecular packing and may mimic binding modes in biological systems .

- Advanced Techniques : Hirshfeld surface analysis or interaction energy calculations (e.g., CrystalExplorer) quantify non-covalent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.